molecular formula C15H27NO4 B13332383 1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate

1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate

Cat. No.: B13332383
M. Wt: 285.38 g/mol
InChI Key: NRFGHEHITOZDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C15H27NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate typically involves the esterification of pyrrolidine-1,3-dicarboxylic acid. The reaction is carried out using tert-butyl alcohol and ethyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butyl) 3-ethyl 3-propylpyrrolidine-1,3-dicarboxylate is unique due to its specific ester groups and the presence of both tert-butyl and propyl substituents.

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-propylpyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C15H27NO4/c1-6-8-15(12(17)19-7-2)9-10-16(11-15)13(18)20-14(3,4)5/h6-11H2,1-5H3

InChI Key

NRFGHEHITOZDHR-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)OCC

Origin of Product

United States

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